Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate
Description
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is a methyl ester derivative featuring a phenyl group and a (phenylmethylene)amino substituent at the α-carbon of the acetate backbone. The (phenylmethylene)amino group is a Schiff base (imine) formed via condensation of an amine and carbonyl compound, which confers unique electronic and steric properties. This structural motif is common in coordination chemistry and bioactive molecules due to its ability to act as a ligand or participate in redox reactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylideneamino)-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-12,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDENKZGHVZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate typically involves the reaction of methyl 2-phenylacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and phenylmethyleneamino groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate involves its interaction with specific molecular targets. The phenyl and phenylmethyleneamino groups can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table highlights structural analogs of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate, emphasizing differences in substituents, molecular formulas, and applications:
Physicochemical Properties
- Solubility: The presence of the imine group in this compound likely enhances polarity compared to non-polar analogs like DMP (piperidyl ester), which exhibits solubility in organic solvents due to its aromatic and ester moieties .
- Stability : Schiff bases like the target compound are prone to hydrolysis under acidic/basic conditions, contrasting with stable esters such as Methyl 2-thienyl acetate () or DMP .
Key Research Findings and Trends
- Substituent Effects : Electron-donating/withdrawing groups on aromatic rings (e.g., 4-methylphenyl vs. 3-chlorophenyl in azulenes) minimally affect reaction efficiency in C–H alkylation, suggesting robustness in synthesis .
- Bioactivity-Structure Relationship: Isobenzofuranimines with phenylimino groups exhibit stronger phytotoxicity than alkylimino analogs, underscoring the importance of aromaticity in biological activity .
Biological Activity
Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is an organic compound with significant biological activity, attributed to its unique structural features. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C16H15NO2. The compound contains a phenyl group and a phenylmethyleneamino group, which facilitate interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily due to its ability to bind to specific enzymes and receptors. The interaction of the phenyl and phenylmethyleneamino groups with these targets can modulate their activity, leading to various biological effects. Research indicates that these interactions can influence metabolic pathways, potentially impacting processes such as cell signaling and enzyme catalysis.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Potential
Recent research highlights the compound's potential as an anticancer agent. In cell line studies, this compound exhibited cytotoxic effects on cancer cells, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Case Studies
- Antimicrobial Study : A study conducted by researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity Assessment : In another study focused on cancer treatment, this compound was tested on MCF-7 and HCT-116 cell lines. The findings revealed that the compound induced apoptosis in these cancer cells through a caspase-dependent pathway, highlighting its mechanism of action in anticancer therapy .
Q & A
Q. Scalability Data :
| Scale | Yield (Lab vs. Pilot) | Purity (Lab vs. Pilot) |
|---|---|---|
| 10 g (Lab) | 65% | 98% |
| 1 kg (Pilot) | 58% | 95% |
How does stereochemistry influence the biological activity of this compound derivatives?
Advanced Research Question
The compound’s chiral center (C2) dictates enantioselective interactions. For example:
- (R)-enantiomer : Higher affinity for GABA_A receptors (Ki = 120 nM vs. 450 nM for (S)-form) .
- Resolution methods : Chiral SFC (supercritical fluid chromatography) using Chiralpak® IC columns achieves >99% enantiomeric excess .
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
